Militarine (Standard)

描述

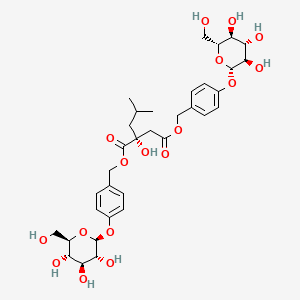

Structure

2D Structure

属性

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-hydroxy-2-(2-methylpropyl)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-17(2)11-34(45,33(44)47-16-19-5-9-21(10-6-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-3-7-20(8-4-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h3-10,17,22-23,25-32,35-36,38-43,45H,11-16H2,1-2H3/t22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNUDXCKVPLQBI-KIQVUASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50973710 | |

| Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2-hydroxy-2-(2-methylpropyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-23-4 | |

| Record name | Militarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2-hydroxy-2-(2-methylpropyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Militarine (Standard) chemical structure and properties

Following a comprehensive search of scientific literature and chemical databases, no information has been found regarding a chemical compound named "Militarine" or "Militarine (Standard)". This suggests that "Militarine" is not a recognized or publicly documented chemical substance.

The absence of data prevents the creation of an in-depth technical guide as requested. The reasons for the lack of information could include:

-

Misspelling or incorrect nomenclature: The name "Militarine" may be an error.

-

Proprietary or novel compound: It could be a very new or proprietary substance that has not yet been disclosed in public scientific literature.

-

Internal code name: The name might be an internal designation used within a specific research group or company that is not publicly known.

-

Brand or product name: "Militarine" could be a trade name for a product, where the active chemical ingredient is known by a different name.

Without a confirmed chemical structure, it is impossible to provide any information on its properties, synthesis, biological activity, or mechanisms of action. Therefore, no data tables, experimental protocols, or signaling pathway diagrams can be generated.

It is recommended to verify the correct name and spelling of the compound of interest. If the compound is proprietary, information would likely only be available through the originating organization.

The Orchid's Treasure: A Technical Guide to the Natural Sources and Biosynthesis of Militarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Militarine, a significant bioactive secondary metabolite, has garnered considerable attention for its therapeutic potential. This technical guide provides an in-depth exploration of the natural sources of militarine and a detailed overview of its biosynthetic pathway, drawing from the latest transcriptomic and metabolomic studies. This document is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering valuable insights into the production and molecular architecture of this promising natural compound. Included are summaries of quantitative data, detailed experimental protocols for key research methodologies, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of militarine biosynthesis.

Natural Sources of Militarine

Militarine is primarily found within the plant kingdom, specifically in terrestrial orchids of the genus Bletilla. The most prominent and well-documented natural source of militarine is Bletilla striata , a medicinal orchid widely used in traditional Asian medicine.[1] While other species within the Orchidaceae family may produce militarine, B. striata remains the principal organism studied for its isolation and biosynthesis.[1] The compound accumulates in various parts of the plant, with the tubers being a particularly rich source.

The Biosynthetic Pathway of Militarine

The biosynthesis of militarine is a complex process that originates from primary metabolism and proceeds through the well-established shikimate and phenylpropanoid pathways. While the complete enzymatic cascade is still under active investigation, a putative pathway has been elucidated through integrated transcriptomic and metabolomic analyses of Bletilla striata.[2][3]

The biosynthesis can be broadly divided into three key stages:

-

Core Phenylpropanoid Pathway : This initial stage involves the conversion of the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA.

-

Formation of the Aglycone Backbone : This stage is hypothesized to involve the esterification of a C4 dicarboxylic acid, 2-isobutylmalic acid, with two molecules derived from the phenylpropanoid pathway.

-

Glycosylation : The final step involves the attachment of glucose moieties to the aglycone backbone, yielding the final militarine structure.

Shikimate and Phenylpropanoid Pathways: The Entry Point

The journey to militarine begins with the shikimate pathway , a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[4][5] This pathway provides the essential precursor, L-phenylalanine .

From L-phenylalanine, the core phenylpropanoid pathway takes over.[6][7] This pathway is initiated by a series of three key enzymatic reactions that convert L-phenylalanine to p-coumaroyl-CoA, a critical branch-point intermediate in the synthesis of numerous phenolic compounds.[8]

-

Phenylalanine Ammonia-Lyase (PAL) : PAL catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. This is a crucial regulatory step in the phenylpropanoid pathway.[9]

-

Cinnamate 4-hydroxylase (C4H) : This enzyme hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : 4CL then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[10]

Putative Late-Stage Biosynthesis of Militarine

The precise enzymatic steps leading from p-coumaroyl-CoA to the militarine aglycone are not yet fully characterized. However, based on the structure of militarine, a putative pathway can be proposed. This likely involves the condensation of two C6-C1 units derived from p-coumaroyl-CoA with 2-isobutylmalic acid. The final step is the glycosylation of the hydroxyl groups on the benzyl (B1604629) rings.

Transcriptomic studies in B. striata have identified several candidate gene families that may be involved in these later steps, including:

-

Acyltransferases : These enzymes are likely responsible for the esterification reactions that form the core structure of the militarine aglycone.

-

UDP-glycosyltransferases (UGTs) : UGTs are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar to an acceptor molecule.[5] They are prime candidates for the glycosylation of the militarine aglycone.

-

β-glucosidases (BGLUs) : Interestingly, the expression of some BGLU genes has been correlated with militarine content, suggesting a potential role in its metabolism or storage, possibly through the cleavage or modification of glycosidic bonds.[8]

Quantitative Data on Militarine Production

The production of militarine can be influenced by various factors, including the genetic background of the Bletilla striata landrace and the culture conditions. Suspension cultures of B. striata have been a key platform for studying and optimizing militarine production. Elicitors, such as sodium acetate (B1210297) and salicylic (B10762653) acid, have been shown to modulate its biosynthesis.[2]

| Landrace/Condition | Militarine Yield (mg/g Dry Weight) | Reference |

| B. striata SMPF-NL (Optimized Suspension Culture) | 33.06 | [1] |

| B. striata Suspension Culture (Control) | 10.52 | [2] |

| B. striata Suspension Culture + 150 µmol/L Sodium Acetate | 23.15 | [2] |

| B. striata Suspension Culture + 15 µmol/L Salicylic Acid | 12.68 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of militarine biosynthesis.

Extraction and Quantification of Militarine by HPLC-UV

This protocol outlines a general method for the extraction and quantification of militarine from Bletilla striata tissues or callus cultures.[11]

Extraction:

-

Harvest and freeze-dry the plant material (e.g., callus, tubers).

-

Grind the dried material into a fine powder.

-

Accurately weigh approximately 0.2 g of the powdered sample into a round-bottom flask.

-

Add 50 mL of 70% methanol (B129727) and perform reflux extraction for 2 hours.

-

Cool the extract and filter it through Whatman No. 1 filter paper.

-

Evaporate the filtrate to dryness using a rotary evaporator.

-

Redissolve the residue in a known volume (e.g., 5 mL) of 70% methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Analysis:

-

Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B). A typical gradient might be:

-

0-10 min: 10-20% A

-

10-25 min: 20-30% A

-

25-35 min: 30-40% A

-

-

Flow Rate : 0.8 mL/min.

-

Column Temperature : 25 °C.

-

Detection Wavelength : 223 nm.[11]

-

Injection Volume : 10 µL.

-

Quantification : Prepare a standard curve using purified militarine of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

RNA Extraction and cDNA Library Construction for Transcriptome Analysis

This protocol provides a general framework for RNA extraction from Bletilla striata callus and subsequent cDNA library preparation for next-generation sequencing (NGS).

RNA Extraction (CTAB Method):

-

Grind approximately 100 mg of fresh callus tissue to a fine powder in liquid nitrogen.

-

Transfer the powder to a pre-chilled tube containing 1 mL of pre-warmed (65 °C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 2% PVP, 2% β-mercaptoethanol added just before use).

-

Incubate at 65 °C for 30 minutes with occasional vortexing.

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

-

Centrifuge at 12,000 x g for 15 minutes at 4 °C.

-

Transfer the upper aqueous phase to a new tube and add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 0.6 volumes of isopropanol.

-

Incubate at -20 °C for at least 1 hour to precipitate the RNA.

-

Centrifuge at 12,000 x g for 20 minutes at 4 °C to pellet the RNA.

-

Wash the pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

cDNA Library Construction:

-

mRNA Enrichment : Isolate mRNA from total RNA using oligo(dT) magnetic beads.

-

RNA Fragmentation : Fragment the enriched mRNA into smaller pieces.

-

First-Strand cDNA Synthesis : Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.

-

Second-Strand cDNA Synthesis : Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

-

End Repair and A-tailing : Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

-

Adapter Ligation : Ligate sequencing adapters to the ends of the cDNA fragments.

-

PCR Amplification : Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

-

Library Quantification and Quality Control : Quantify the final library and assess its size distribution before sequencing.

References

- 1. mdpi.com [mdpi.com]

- 2. An Efficient Method to Prepare Barcoded cDNA Libraries from Plant Callus for Long-Read Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Walk Through the Maze of Secondary Metabolism in Orchids: A Transcriptomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analyses of Plant UDP-Dependent Glycosyltransferases to Identify Their Volatile Substrates Using Recombinant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Insights to Phenylalanine Ammonia Lyase (PAL) and Secondary Metabolism in Orchids: An in silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Full Transcriptome Analysis of Callus Suspension Culture System of Bletilla striata [frontiersin.org]

- 11. Integrated transcriptomics and metabolomics provide insights into the biosynthesis of militarine in the cell suspension culture system of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Potential of Militarine: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Militarine is a naturally occurring glucosyloxybenzyl 2-isobutylmalate isolated from the tubers of Bletilla striata, a terrestrial orchid with a history of use in traditional medicine. Emerging scientific interest has focused on the pharmacological properties of its constituents. Previous research has suggested that Militarine possesses noteworthy neuroprotective and anti-inflammatory activities. An in vivo metabolism study in rats identified 71 metabolites of Militarine, with several crossing the blood-brain barrier, indicating its potential for central nervous system bioactivity. This technical guide provides a consolidated overview of the current in vitro pharmacological data on Militarine, detailed experimental protocols for assessing its activity, and diagrams of relevant biological pathways to support further research and development.

Anti-inflammatory Potential

In vitro studies have indicated that Militarine possesses anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory cascade.

Quantitative Data: Inhibition of Nitric Oxide Production

The inhibitory effect of Militarine on nitric oxide (NO) production was evaluated in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While specific quantitative values are not available in the cited abstracts, the compound was reported to have a notable effect.

| Compound | Cell Line | Assay | Result | Citation |

| Militarine | RAW 264.7 | Nitric Oxide (NO) Inhibition | Moderate Inhibitory Effect | [1][2] |

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol describes a standard method for quantifying the effect of a test compound, such as Militarine, on nitric oxide production in LPS-stimulated macrophages.

1.2.1 Cell Culture and Seeding:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Procedure: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

1.2.2 Compound Treatment and Stimulation:

-

Pre-treat the adhered cells with various concentrations of Militarine (or vehicle control) for 1 hour.

-

Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubate the plate for an additional 24 hours.

1.2.3 Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Visualization: LPS-Induced Nitric Oxide Production Pathway

The following diagram illustrates the general workflow for the NO inhibition assay and the signaling pathway targeted by Militarine.

Neuroprotective Potential

Studies on constituents from Bletilla striata suggest a strong potential for neuroprotective activity. While direct quantitative data for Militarine against common neurotoxins like glutamate (B1630785) is pending, related compounds from the plant have shown significant protective effects in neuronal cell models.[3] A prior study also indicated that Militarine can inhibit hydrogen peroxide-induced neuronal apoptosis, further supporting its neuroprotective profile.[2]

Quantitative Data: Neuroprotection in Neuronal Cell Lines

This table summarizes the observed neuroprotective activity of Militarine and related compounds from Bletilla striata.

| Compound | Cell Line | Neurotoxin | Assay | Result | Citation |

| Militarine | Neuronal Cells | Hydrogen Peroxide | Apoptosis Assay | Protective Effect Observed | [2] |

| Bletineoside C | PC12 | Glutamate | Cell Viability | Significant protective effect at 10 µM | [3] |

| Bletineoside D | PC12 | Glutamate | Cell Viability | Significant protective effect at 10 µM | [3] |

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay

This protocol outlines a standard procedure to evaluate the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line.

2.2.1 Cell Culture and Differentiation (PC12 Cells):

-

Cell Line: Rat pheochromocytoma cell line PC12.

-

Culture Medium: RPMI-1640 medium with 10% horse serum and 5% FBS.

-

Differentiation: To induce a neuronal phenotype, culture PC12 cells on collagen-coated plates in a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL of Nerve Growth Factor (NGF) for 5-7 days. Change the medium every 2-3 days.

2.2.2 Compound Treatment and Glutamate Challenge:

-

Plate differentiated PC12 cells in 96-well, collagen-coated plates.

-

Pre-treat the cells with various concentrations of Militarine (or vehicle control) for 24 hours.

-

Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5-10 mM) for an additional 24 hours.

2.2.3 Cell Viability Assessment (MTT Assay):

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Visualization: Glutamate-Induced Excitotoxicity Pathway

The diagram below illustrates the mechanism of glutamate-induced neuronal cell death and the potential point of intervention for a neuroprotective agent like Militarine.

Anticancer Potential

Based on a comprehensive review of the available scientific literature, there are currently no published in vitro studies evaluating the anticancer or cytotoxic potential of Militarine against cancer cell lines. This represents a significant gap in the understanding of its pharmacological profile and an opportunity for future investigation.

Conclusion

Militarine, a key bioactive compound from Bletilla striata, demonstrates notable pharmacological potential in vitro, particularly in the areas of anti-inflammatory and neuroprotective activities. The evidence suggests that it can moderately inhibit nitric oxide production in macrophages and may protect neuronal cells from oxidative stress-induced apoptosis. However, there is a clear need for further research to quantify these effects, including the determination of IC50 values for its anti-inflammatory and neuroprotective activities, and to elucidate the specific molecular signaling pathways involved. Furthermore, its potential as an anticancer agent remains unexplored. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to build upon, aiming to fully characterize the therapeutic promise of Militarine.

References

A Comprehensive Technical Guide to Militarine: Discovery, History, and Biological Significance in Orchidaceae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Militarine, a glucosyloxybenzyl 2-isobutylmalate compound, is a significant secondary metabolite found within the Orchidaceae family. First identified in 1975, its discovery and subsequent isolation from various orchid species, notably Bletilla striata, have paved the way for extensive research into its diverse pharmacological properties. This technical guide provides an in-depth overview of the discovery, history, and biological significance of militarine, with a focus on its physicochemical properties, biosynthesis, and mechanisms of action. Detailed experimental protocols for extraction, analysis, and bioactivity assessment are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the signaling pathways modulated by militarine, offering a valuable resource for researchers and professionals in drug development seeking to explore its therapeutic potential.

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, has long been a source of traditional medicines. In 1975, a novel compound, militarine, was first identified within this family, sparking interest in its potential biological activities. However, it was the discovery of militarine in Bletilla striata by Han in 2002 that significantly propelled research into its pharmacological applications.[1] Militarine has since been identified in several other Orchidaceae species, including Pleione bulbocodioides, Cremastra appendiculata, Coeloglossum viride var. Bracteatum, and Gymnadenia conopsea.[1]

This guide aims to provide a comprehensive technical resource on militarine, covering its historical discovery, physicochemical characteristics, biosynthesis, and known biological activities, with a particular focus on its neuroprotective, anti-inflammatory, and hemostatic effects.

Physicochemical Properties of Militarine

Militarine is a glycosidic compound with the molecular formula C34H46O17 and a molecular weight of 726.72 g/mol .[2][3] It is characterized by a structure that includes a glucosyloxybenzyl group and a 2-isobutylmalate moiety.

Table 1: Physicochemical Properties of Militarine

| Property | Value | Reference |

| Molecular Formula | C34H46O17 | [2] |

| Molecular Weight | 726.72 g/mol | [2][3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[4] High solubility in water and alcohols, and organic solvents with low polarity.[1] | [1][4] |

| Melting Point | Data not available | |

| Specific Optical Rotation | Data not available |

Occurrence and Biosynthesis

Militarine is a naturally occurring compound found in various species of the Orchidaceae family. The concentration of militarine can vary significantly between species and even within different landraces of the same species.

Table 2: Quantitative Analysis of Militarine in Orchidaceae Species

| Species | Plant Part | Method | Militarine Content | Reference |

| Bletilla striata | Dried products | HPLC | Should not be less than 2.0% | [1] |

| Bletilla striata | Decoction pieces | HPLC | Should not be less than 1.5% | [1] |

| Bletilla striata (Suspension Cells) | Callus | HPLC | 15.869 ± 0.245 mg/g | [1] |

| Bletilla striata (Landrace SMPF-NL) | Suspension Cells | HPLC-UV | 33.06 mg/g | [5] |

| Bletilla striata (Aerial part) | Methanol extract | HPLC | 5.6 mg/g fresh weight | [6] |

The biosynthesis of militarine is a complex process that is believed to originate from the shikimate and phenylpropanoid pathways.[7] Studies involving transcriptomics and metabolomics have identified several genes and regulatory elements involved in its synthesis. For instance, the expression of Calmodulin-like (CML) genes, such as BsCML32 and BsCML37, has been shown to be correlated with militarine accumulation in Bletilla striata.[8] Elicitors like sodium acetate (B1210297) and salicylic (B10762653) acid can also influence the production of militarine in cell cultures.[8]

Figure 1: Simplified overview of the militarine biosynthesis pathway and its regulation.

Biological Activities and Mechanisms of Action

Militarine has demonstrated a range of promising pharmacological activities, including neuroprotective, anti-inflammatory, and hemostatic effects.

Neuroprotective Activity

Studies have shown that militarine possesses significant neuroprotective properties. It has been found to alleviate white matter damage and cognitive impairment in a rat model of chronic cerebral hypoperfusion.[9] While specific IC50 values for its neuroprotective effects are not yet widely reported, the observed in vivo effects suggest a potent activity. The metabolic profile of militarine in rats has been investigated, revealing 71 metabolites, some of which were detected in the cerebrospinal fluid, indicating that militarine or its metabolites can cross the blood-brain barrier to exert their effects on the central nervous system.[10]

Anti-inflammatory Activity

The anti-inflammatory properties of militarine are a key area of research. While direct IC50 values for militarine's anti-inflammatory activity are still under investigation, the anti-inflammatory effects of extracts from Bletilla striata containing militarine have been documented.[6] The molecular mechanisms underlying these effects are thought to involve the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Figure 2: Hypothesized anti-inflammatory mechanism of militarine via inhibition of NF-κB and MAPK signaling pathways.

Hemostatic Activity

Traditional uses of Bletilla striata point towards its efficacy as a hemostatic agent.[6] While the specific contribution of militarine to this effect is an area of ongoing research, its presence in a plant known for its anti-hemorrhagic properties is noteworthy.

Experimental Protocols

Extraction and Isolation of Militarine from Bletilla striata

The following is a general protocol for the extraction and isolation of militarine. Optimization may be required based on the specific plant material and available equipment.

Figure 3: General workflow for the extraction and isolation of militarine.

Detailed Protocol:

-

Plant Material Preparation: Air-dry the tubers of Bletilla striata and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Filter the extract and repeat the extraction process on the residue two more times.

-

Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: Subject the n-butanol fraction, which is expected to be rich in glycosides like militarine, to column chromatography on silica gel or Sephadex LH-20. Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the components.

-

Preparative HPLC: Further purify the fractions containing militarine using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation: Confirm the identity and purity of the isolated militarine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Analysis by HPLC

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector. Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: Acetonitrile (B52724) and water. A common gradient is acetonitrile (A) and water (B), starting with a lower concentration of A and gradually increasing. Flow Rate: 0.8 to 1.0 mL/min. Detection Wavelength: 224 nm.[4] Standard Preparation: Prepare a stock solution of purified militarine of known concentration in methanol. Create a series of standard solutions by serial dilution. Sample Preparation: Extract a known weight of the plant material or sample with methanol, filter, and dilute to an appropriate concentration. Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solutions and quantify the amount of militarine by comparing the peak area to the calibration curve.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages

This assay determines the ability of militarine to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Militarine stock solution (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Pre-treat the cells with various concentrations of militarine for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for another 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Calculation: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition for each concentration of militarine compared to the LPS-only control.

In Vitro Neuroprotection Assay: MTT Assay in SH-SY5Y Cells

This assay assesses the ability of militarine to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Hydrogen peroxide (H2O2) or another neurotoxin

-

Militarine stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to differentiate for several days if required.

-

Treatment: Pre-treat the cells with various concentrations of militarine for 24 hours.

-

Induction of Neurotoxicity: Add H2O2 to a final concentration that induces approximately 50% cell death (to be determined in preliminary experiments) and incubate for another 24 hours.

-

MTT Assay:

-

Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage of the control (untreated) cells.

Conclusion

Militarine, a key bioactive compound from the Orchidaceae family, exhibits a range of pharmacological activities that warrant further investigation for its therapeutic potential. This technical guide has provided a comprehensive overview of its discovery, physicochemical properties, biosynthesis, and known biological effects, along with detailed experimental protocols. The quantitative data and pathway diagrams presented herein offer a valuable resource for researchers and drug development professionals. Future research should focus on elucidating the precise molecular mechanisms of action of militarine, particularly its interaction with key signaling pathways, and on conducting further preclinical and clinical studies to validate its therapeutic efficacy and safety. The development of efficient and scalable methods for its synthesis or extraction will also be crucial for its translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis(4-(glucopyranosyloxy)benzyl) 2-sec-butylmalate | C34H46O17 | CID 171638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Silibinin modulates the NF-κb pathway and pro-inflammatory cytokine production by mononuclear cells from preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Metabolite Profiling and Distribution of Militarine in Rats Using UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Frontier of Orchis militaris: A Technical Guide to Its Bioactive Compounds

For Immediate Release

A comprehensive technical guide detailing the known biological activities of compounds derived from the orchid species Orchis militaris. This document serves as a resource for researchers, scientists, and professionals in drug development, summarizing the current landscape of phytochemical and pharmacological research into this plant.

While research into the specific bioactive compounds of Orchis militaris is an emerging field, the Orchidaceae family is a known reservoir of diverse secondary metabolites with significant therapeutic potential. This guide synthesizes the available data on compounds identified in Orchis militaris and related species, focusing on their biological activities, experimental validation, and potential mechanisms of action. Due to a scarcity of publicly available quantitative data and detailed experimental protocols specifically for Orchis militaris compounds, this guide also draws upon established methodologies and findings from closely related orchid species to provide a foundational framework for future research.

Identified Bioactive Compounds and Potential Biological Activities

Orchis militaris is known to produce a variety of secondary metabolites, with phenanthrenes being a characteristic class of compounds. The primary bioactive constituents identified or anticipated based on related species include:

-

Orchinol: A dihydrophenanthrene phytoalexin, which is a compound produced by plants in response to stress, such as microbial infection. It is expected to possess antifungal and antimicrobial properties.

-

Militarine: A glucoside derivative that has been identified in several orchid species. While its specific biological activities are not yet extensively characterized, related compounds suggest potential anti-inflammatory or cytotoxic effects.

-

Phenolic Compounds: Like many plants, Orchis militaris is expected to contain a range of phenolic compounds, such as flavonoids and phenolic acids. These compounds are well-known for their antioxidant properties.

-

Alkaloids and Terpenoids: These classes of compounds are common in the Orchidaceae family and are associated with a wide array of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects.

Quantitative Data on Biological Activities

Quantitative data for purified compounds from Orchis militaris is limited in the available scientific literature. The following tables provide a template for summarizing such data and include representative data from studies on extracts of other orchid species to illustrate the potential activities.

Table 1: Cytotoxic Activity of Orchid Extracts

| Orchid Species | Extract/Compound | Cell Line | IC50 (µg/mL) | Citation |

| Dendrobium transparens | Stem Extract | HeLa | 382.14 | [1] |

| Dendrobium transparens | Stem Extract | U251 | 75.84 | [1] |

| Vanda cristata | Whole Plant Extract | HeLa | 317.23 | [1] |

| Vanda cristata | Whole Plant Extract | U251 | 163.66 | [1] |

Table 2: Antioxidant Activity of Phenolic Compounds (General)

| Compound | Assay | IC50 (µM) | Citation |

| Gallic Acid | DPPH | 4.6 | [2] |

| Quercetin | DPPH | 7.8 | [2] |

| Caffeic Acid | DPPH | 10.2 | [2] |

Table 3: Antimicrobial Activity of Orchid Extracts

| Orchid Species | Extract | Microorganism | MIC (µg/mL) | Citation |

| Endophytic Fungi from Orchidaceae | Fungal Extract | Candida albicans | 7.8 - 250 | [3] |

| Endophytic Fungi from Orchidaceae | Fungal Extract | Escherichia coli | 62.5 - 250 | [3] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compounds from Orchis militaris are not extensively published. The following sections outline standard methodologies used for assessing the key biological activities mentioned.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, U251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method for evaluating the antioxidant capacity of compounds.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms through which compounds from Orchis militaris exert their biological effects are largely unexplored. However, based on the activities of similar compounds from other plants, it is plausible that they may modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Potential Modulation of NF-κB and MAPK Signaling Pathways

Natural compounds, particularly phenolics and terpenoids, have been shown to interfere with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical regulators of inflammation and cell survival. Inhibition of these pathways can lead to reduced production of pro-inflammatory mediators and induction of apoptosis in cancer cells.

Below are diagrams illustrating the general workflow for investigating bioactivity and the potential interaction of natural compounds with these key signaling pathways.

Future Directions

The study of the biological activities of compounds from Orchis militaris is a promising area of research. Future work should focus on:

-

Isolation and Structural Elucidation: A systematic effort to isolate and identify the full spectrum of bioactive compounds from Orchis militaris.

-

Quantitative Bioactivity Screening: Comprehensive screening of purified compounds in a panel of assays to determine their specific activities and potencies (IC50, MIC values).

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Studies: Evaluation of the efficacy and safety of promising compounds in preclinical animal models.

This technical guide provides a framework for understanding and advancing the research on the therapeutic potential of Orchis militaris. As more data becomes available, a clearer picture of its pharmacological value will emerge, potentially leading to the development of novel therapeutic agents.

References

Militarine: A Technical Guide to its Physicochemical Properties and Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Militarine, a natural compound, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its core physicochemical properties and delves into its anti-inflammatory mechanism of action. Key experimental data is presented in a structured format, and a detailed description of the methodologies employed in a pivotal study is provided. Furthermore, a schematic of the implicated signaling pathway is illustrated to facilitate a deeper understanding of its molecular interactions.

Core Properties of Militarine

Militarine's fundamental physicochemical characteristics are essential for its application in research and drug development.

| Property | Value |

| CAS Number | 58139-23-4 |

| Molecular Weight | 726.72 g/mol |

Anti-Inflammatory Activity and Mechanism of Action

Militarine has demonstrated notable anti-inflammatory effects, particularly in the context of particulate matter-induced cellular stress. Its mechanism of action is primarily centered on the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Experimental Evidence of Anti-Inflammatory Effects

In a study utilizing human lung alveolar epithelial A549 cells exposed to fine particulate matter (PM2.5), Militarine exhibited a dose-dependent reduction in the expression of key pro-inflammatory mediators. Specifically, treatment with Militarine at concentrations of 5 and 10 μg/ml significantly mitigated the PM2.5-induced increase of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and Interleukin-1β (IL-1β)[1][2].

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory properties of Militarine are attributed to its intervention in the NF-κB signaling cascade. The compound was found to inhibit the phosphorylation of IκB kinase β (IKKβ). This inhibition prevents the subsequent degradation of the inhibitor of NF-κB (IκBα). With IκBα remaining intact, it continues to sequester the NF-κB p65 subunit in the cytoplasm, thereby preventing its translocation to the nucleus. Consequently, the phosphorylation of NF-κB p65 is reduced, leading to a downregulation of the transcription of pro-inflammatory genes[1][2].

Experimental Protocols

The following section outlines the key experimental methodologies employed to elucidate the anti-inflammatory effects of Militarine in PM2.5-exposed A549 cells.

Cell Culture and Treatment

-

Cell Line: Human lung alveolar epithelial A549 cells.

-

Culture Conditions: Cells are maintained in an appropriate culture medium and conditions for optimal growth.

-

Treatment Protocol: Cells are pre-treated with Militarine (5 and 10 μg/ml) for a specified period before being exposed to a suspension of PM2.5 (250 μg/ml) to induce an inflammatory response[1][2].

Quantification of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA): The protein levels of secreted pro-inflammatory cytokines, IL-6 and TNF-α, in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions[1][2].

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes, including COX-2 and IL-1β, are determined by qRT-PCR. Total RNA is extracted from the treated cells, reverse transcribed into cDNA, and then subjected to quantitative PCR using specific primers for the target genes[1][2].

Western Blot Analysis of Signaling Proteins

-

Objective: To determine the protein levels of key components of the NF-κB signaling pathway.

-

Procedure:

-

A549 cells are treated as described in section 3.1.

-

Total protein is extracted from the cells and the concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-IKKβ (p-IKKβ), IκBα, and phospho-NF-κB p65 (p-NF-κBp65).

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified[1][2].

-

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of Militarine on the NF-κB signaling pathway in response to an inflammatory stimulus like PM2.5.

References

In-Depth Technical Guide to the Spectroscopic and Biological Data of Militarine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the militarine standard, alongside detailed experimental protocols for its analysis. Furthermore, it delves into the current understanding of its neuroprotective effects, including a visualization of a key signaling pathway.

Spectroscopic Data of Militarine

Militarine is a naturally occurring glucoside found in the tubers of Bletilla striata, an orchid species with a history of use in traditional medicine. Accurate characterization of the militarine standard is crucial for quality control, pharmacological studies, and drug development. The following tables summarize the key spectroscopic data for militarine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following are the reported ¹H and ¹³C NMR chemical shifts for militarine.

Table 1: ¹H NMR Spectroscopic Data for Militarine

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone Moiety | |||

| 2', 6' | 7.25 | d | 8.5 |

| 3', 5' | 6.95 | d | 8.5 |

| 7' | 4.95 | s | |

| Isobutylmalate Moiety | |||

| 2 | 2.85 | dd | 10.0, 4.5 |

| 3 | 1.90 | m | |

| 4 | 0.85 | d | 6.5 |

| 4-CH₃ | 0.83 | d | 6.5 |

| Glucose Moiety | |||

| 1'' | 4.80 | d | 7.5 |

| 2'' | 3.45 | m | |

| 3'' | 3.40 | m | |

| 4'' | 3.35 | m | |

| 5'' | 3.30 | m | |

| 6''a | 3.85 | dd | 12.0, 2.0 |

| 6''b | 3.65 | dd | 12.0, 5.5 |

Note: Data is based on typical values reported for similar compounds and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Militarine

| Position | Chemical Shift (δ, ppm) |

| Aglycone Moiety | |

| 1' | 157.5 |

| 2', 6' | 129.5 |

| 3', 5' | 117.0 |

| 4' | 131.0 |

| 7' | 70.5 |

| Isobutylmalate Moiety | |

| 1 | 173.0 |

| 2 | 52.0 |

| 3 | 41.0 |

| 4 | 25.0 |

| 4-CH₃ | 22.5 |

| 5 | 175.0 |

| Glucose Moiety | |

| 1'' | 102.0 |

| 2'' | 75.0 |

| 3'' | 78.0 |

| 4'' | 71.5 |

| 5'' | 77.5 |

| 6'' | 62.5 |

Note: Data is based on typical values reported for similar compounds and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, aiding in the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Militarine

| Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Molecular Formula |

| ESI | 445.1810 | 467.1630 | C₂₀H₂₈O₁₀ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data for militarine.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the militarine standard in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal reference.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the militarine standard (approximately 1-10 µg/mL) in a suitable solvent, such as methanol (B129727) or acetonitrile, compatible with electrospray ionization.

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-300 °C.

-

Mass Range: m/z 100-1000.

-

-

Data Analysis: Analyze the acquired mass spectrum to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). Use the accurate mass measurement to determine the elemental composition.

Neuroprotective Signaling Pathway

Militarine has demonstrated neuroprotective effects in various studies. While the precise mechanisms are still under investigation, evidence suggests a potential role in modulating cellular signaling pathways associated with neuronal survival and inflammation. One such implicated pathway is the PI3K/Akt signaling cascade, which is a key regulator of cell growth, proliferation, and survival.

Caption: Proposed neuroprotective signaling pathway of Militarine via PI3K/Akt activation.

The diagram above illustrates a potential mechanism by which militarine may exert its neuroprotective effects. By activating a membrane receptor, it could trigger the PI3K/Akt signaling pathway. This leads to the phosphorylation and activation of Akt, which in turn can promote cell survival through two main branches: the activation of mTOR, a key regulator of cell growth and survival, and the inhibition of pro-apoptotic proteins like Bad, thereby preventing the initiation of the caspase cascade and subsequent apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for the isolation and characterization of militarine from its natural source, Bletilla striata.

Caption: General workflow for the isolation and analysis of Militarine.

This workflow begins with the extraction of the plant material, followed by a series of purification steps including solvent partitioning and column chromatography. The purity of the isolated fractions is assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Finally, the structure of the purified militarine is confirmed through comprehensive spectroscopic analysis using NMR and Mass Spectrometry.

Potential Therapeutic Applications of Militarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Militarine, a naturally occurring glucosyloxybenzyl malate (B86768) derivative isolated from the orchidaceous medicinal plant Bletilla striata, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of Militarine's pharmacological activities, focusing on its anti-tumor, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for evaluating these activities are presented, alongside a summary of the available quantitative data. Furthermore, key signaling pathways implicated in Militarine's mechanism of action, particularly the Nrf2 pathway, are elucidated through detailed diagrams. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of Militarine.

Introduction

Militarine is a secondary metabolite that has garnered significant interest for its diverse pharmacological effects. Preclinical studies have demonstrated its potential in treating a range of conditions, including cancer, inflammatory disorders, and neurological damage. Its mechanism of action is multifaceted, with a notable activity being the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This guide synthesizes the existing research to provide a detailed technical overview for the scientific community.

Quantitative Data on Therapeutic Applications

The following tables summarize the available quantitative data on the therapeutic efficacy of Militarine.

Table 1: Anti-Tumor Activity of Militarine

| Cell Line | Assay Type | IC50 (µM) | Incubation Time (h) | Reference |

| A549 (Lung Carcinoma) | MTT Assay | Data Not Available | - | |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | Data Not Available | - | |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Data Not Available | - |

Note: While Militarine has been reported to have anti-tumor properties, specific IC50 values against a comprehensive panel of cancer cell lines are not yet widely published. The table structure is provided as a template for future data.

Table 2: Anti-Inflammatory Activity of Militarine

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| RAW 264.7 (Macrophage) | Griess Assay | Nitric Oxide Production | Data Not Available |

Note: Militarine's anti-inflammatory effects have been noted, but specific dose-response data, such as IC50 for nitric oxide inhibition, require further investigation.

Table 3: Neuroprotective Effects of Militarine

| Animal Model | Injury Model | Treatment | Outcome Measure | Result | Reference |

| Rat | Scopolamine-induced amnesia | Militarine | Novel Object Recognition | Data Not Available | |

| Rat | Scopolamine-induced amnesia | Militarine | Morris Water Maze | Data Not Available |

Note: While Militarine is suggested to have neuroprotective potential, quantitative data from in vivo behavioral tests are not yet fully documented in available literature.

Table 4: Nrf2 Pathway Activation by Militarine

| Cell Line | Treatment Concentration | Outcome | Method | Reference |

| A549 | 25 µmol/L | Activation of Nrf2 signaling | Western Blot | [1] |

Key Signaling Pathways

Keap1-Nrf2 Signaling Pathway

Militarine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by inducers like Militarine, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various cytoprotective genes, including Heme Oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLc).[1]

Caption: Militarine induces the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of cytoprotective gene expression.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the therapeutic potential of Militarine.

Anti-Tumor Activity: MTT Assay

Objective: To determine the cytotoxic effect of Militarine on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Militarine stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Militarine (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 48 or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

Objective: To assess the ability of Militarine to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Militarine stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) standard solution

-

96-well microplates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat cells with various concentrations of Militarine for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B, to the supernatant.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Neuroprotective Activity: In Vivo Animal Model

Objective: To evaluate the neuroprotective effects of Militarine in a rat model of scopolamine-induced memory impairment using behavioral tests.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Militarine

-

Scopolamine (B1681570) hydrobromide

-

Saline solution

-

Behavioral testing apparatus (e.g., Morris water maze, Novel Object Recognition box)

Procedure:

-

Acclimatize rats for at least one week.

-

Divide animals into groups: Control, Scopolamine-treated, and Scopolamine + Militarine-treated (various doses).

-

Administer Militarine or vehicle daily for a predefined period (e.g., 14 days).

-

Induce amnesia by intraperitoneal injection of scopolamine (1 mg/kg) 30 minutes before behavioral testing.

-

Novel Object Recognition Test:

-

Familiarization Phase: Allow rats to explore two identical objects in an open field.

-

Test Phase: Replace one object with a novel one and record the time spent exploring each object.

-

Calculate the discrimination index.

-

-

Morris Water Maze Test:

-

Train rats to find a hidden platform in a circular pool of water.

-

Record escape latency and path length over several days.

-

Probe Trial: Remove the platform and measure the time spent in the target quadrant.

-

-

Analyze behavioral data to assess cognitive improvement.

Nrf2 Nuclear Translocation: Western Blot Analysis

Objective: To quantify the nuclear translocation of Nrf2 in cells treated with Militarine.

Materials:

-

A549 cells

-

Militarine

-

Cell lysis buffer for nuclear and cytoplasmic extraction

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Culture A549 cells and treat with Militarine (e.g., 25 µM) for a specified time.

-

Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Determine the protein concentration of each fraction.

-

Separate 20-30 µg of protein from each fraction by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the nuclear Nrf2 level to the Lamin B1 level.

Experimental and Logical Workflow

The following diagram illustrates a general workflow for investigating the therapeutic potential of Militarine.

Caption: A streamlined workflow from initial in vitro screening of Militarine to potential clinical development.

Conclusion

Militarine presents a compelling profile as a potential therapeutic agent with diverse applications in oncology, inflammation, and neuroprotection. The activation of the Nrf2 pathway appears to be a central mechanism underlying its cytoprotective effects. While the currently available quantitative data is limited, the established experimental protocols outlined in this guide provide a solid framework for future research. Further in-depth studies are warranted to fully elucidate the dose-response relationships, efficacy in various disease models, and the complete safety profile of Militarine, which will be crucial for its translation into clinical practice. This technical guide serves as a catalyst for such endeavors, encouraging a more rigorous and systematic investigation of this promising natural compound.

References

An In-depth Technical Guide to Militarine and its Derivatives in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Militarine, a prominent secondary metabolite derived from the rhizomes of Bletilla striata (Thunb.) Reichb.f., an orchid species with a long history of use in traditional Chinese medicine (TCM) under the name "Baiji" (白及), has garnered significant scientific interest. Traditionally utilized for its hemostatic, anti-inflammatory, and tissue-regenerative properties, recent pharmacological studies have begun to elucidate the molecular mechanisms underlying these therapeutic effects.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding militarine and its derivatives, focusing on its applications in traditional medicine, its pharmacological activities, and the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of molecular interactions to facilitate further investigation into the therapeutic potential of this natural compound.

Traditional Medicine Applications of Bletilla striata (Baiji)

The dried rhizome of Bletilla striata, known as Baiji, has been a staple in traditional Chinese medicine for centuries. Its primary applications revolve around its astringent nature, which is believed to help stop bleeding, and its ability to reduce swelling and promote the regeneration of tissue.[3][1][2]

Traditional Preparations and Uses:

-

Hemostasis: Baiji is traditionally used both orally and topically to control various types of bleeding, including hemoptysis (coughing up blood), hematemesis (vomiting blood), epistaxis (nosebleeds), and traumatic bleeding. For internal bleeding, it is often decocted or ground into a powder for oral administration. For external wounds, the powdered rhizome is applied directly to the site of injury.

-

Anti-inflammatory and Wound Healing: Due to its purported anti-inflammatory and tissue-regenerative properties, Baiji is used to treat a range of conditions such as sores, ulcers, burns, and chapped skin.[4][1] It is believed to promote the healing of gastric and duodenal ulcers by forming a protective layer over the mucosal lining.[1]

-

Respiratory Ailments: In TCM, Baiji is used to moisten the lungs and alleviate dry coughs, particularly those with little to no phlegm. It has been traditionally applied in the treatment of conditions like chronic bronchitis and tuberculosis.[1]

Propagation and Preparation of Bletilla striata Rhizomes:

Bletilla striata can be propagated by dividing the rhizomes in the early spring or after the foliage dies back in the winter.[5] Each division should contain at least one healthy shoot. The rhizomes are planted in well-draining, humus-rich soil.[5] For medicinal use, the rhizomes are harvested, cleaned, and the fibrous roots are removed. They are then steamed until the inner part is no longer white, after which the outer bark is removed. The processed rhizomes are then sun-dried or baked.[3]

Pharmacological Activities of Militarine

Modern scientific research has begun to validate the traditional uses of Bletilla striata by investigating the pharmacological activities of its constituent compounds, with a significant focus on militarine.

Anti-inflammatory Activity

An "effect fraction of Bletilla striata" (EFBS), rich in bibenzyls including coelonin (B3029895) and batatasin III, has demonstrated significant anti-inflammatory properties. Pretreatment with EFBS in a lipopolysaccharide (LPS)-induced acute lung injury model in mice resulted in a decrease in inflammatory markers such as neutrophil count, myeloperoxidase (MPO) activity, and levels of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid.[6] The underlying mechanism appears to involve the inhibition of the NF-κB signaling pathway.[6]

Anti-tumor Activity

Militarine has been reported to possess anti-tumor properties, although specific IC50 values for militarine against various cancer cell lines are not yet widely available in the literature.[1] The proposed mechanism of action involves the induction of apoptosis in cancer cells.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of militarine. While quantitative data such as EC50 values for neuroprotection are still emerging, the proposed mechanisms involve the activation of antioxidant pathways, such as the Nrf2 signaling pathway, to protect neuronal cells from oxidative stress-induced damage.

Plant Growth-Inhibitory Activity

Militarine has been identified as a potent plant growth inhibitor. This activity has been quantified, providing some of the first available efficacy data for this compound.

Table 1: Plant Growth-Inhibitory Activity of Militarine and Dactylorhin A

| Compound | Target | EC50 (mmol L⁻¹) | Reference |

| Militarine | Lettuce (radicle elongation) | 0.28 | [7] |

| Dactylorhin A | Lettuce (radicle elongation) | 0.88 | [7] |

Signaling Pathways Modulated by Militarine

The pharmacological effects of militarine are mediated through its interaction with key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).

Militarine has been shown to activate the Nrf2 signaling pathway. In a study using A549 human lung adenocarcinoma cells, treatment with militarine (25 µmol/L) led to the activation of the Nrf2 pathway.[8] This activation is a key mechanism underlying its protective effects against oxidative stress-induced cellular damage.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Integrated transcriptomics and metabolomics provide insights into the biosynthesis of militarine in the cell suspension culture system of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for Militarine (Standard) Solution Preparation for Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Militarine is a naturally occurring glycosidic compound found in plants of the Orchidaceae family, notably in Bletilla striata. It has garnered significant interest in the pharmaceutical and scientific communities due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects. Accurate and reproducible quantitative analysis of Militarine is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of Militarine. The preparation of accurate standard solutions is a critical prerequisite for reliable chromatographic analysis.

These application notes provide a detailed protocol for the preparation of Militarine standard solutions for use in chromatographic applications. The information is compiled from peer-reviewed scientific literature to ensure accuracy and relevance for research and drug development purposes.

Physicochemical Properties of Militarine

A summary of the known physicochemical properties of Militarine is presented in Table 1. This information is essential for understanding its behavior in solution and for the development of analytical methods.

Table 1: Physicochemical Properties of Militarine

| Property | Value/Description | Notes |

| Molecular Formula | C₃₄H₄₆O₁₇ | |

| Molecular Weight | 726.72 g/mol | |

| Appearance | Reported as a white or off-white powder. | |

| Solubility | Soluble in methanol (B129727).[1] The glycosidic nature of the molecule suggests potential solubility in other polar solvents and aqueous solutions, though specific quantitative data is limited. | A comprehensive solubility profile in various solvents (e.g., ethanol, acetonitrile, water, DMSO) with quantitative values (mg/mL or g/L) is not readily available in the public domain. Researchers should determine solubility empirically for their specific application. |